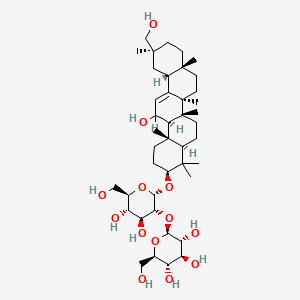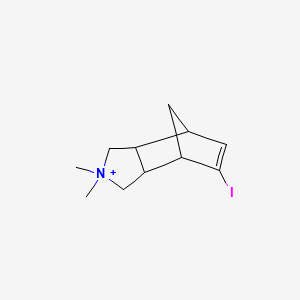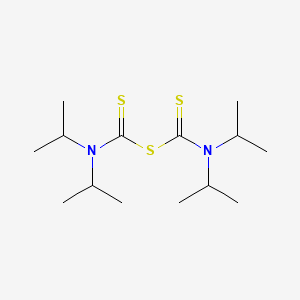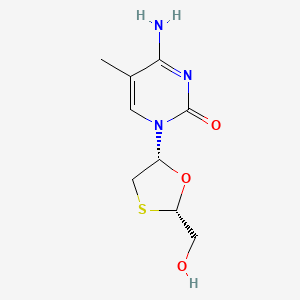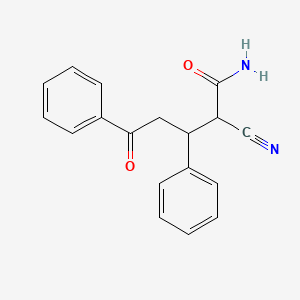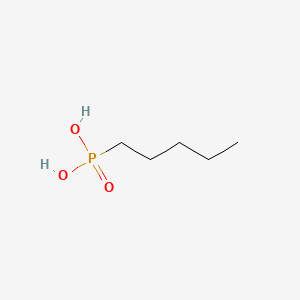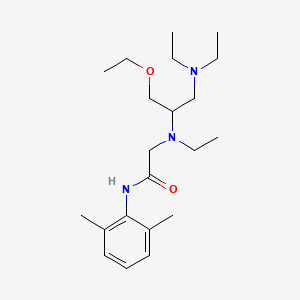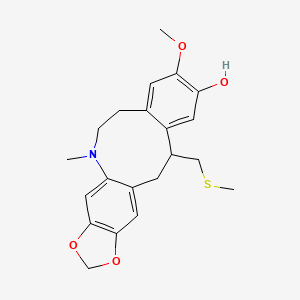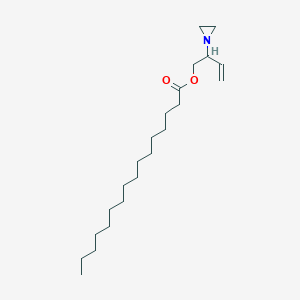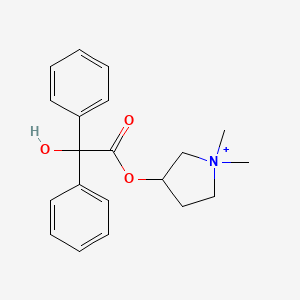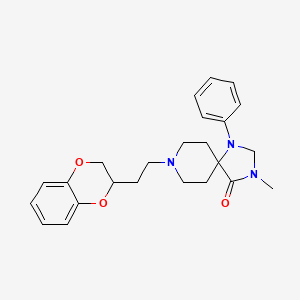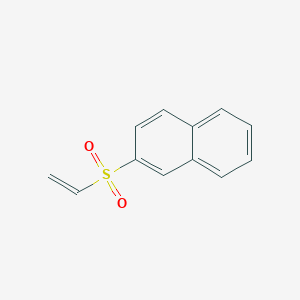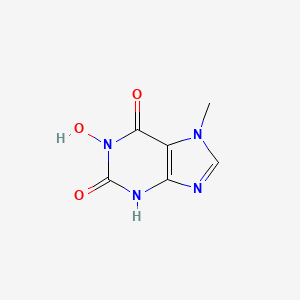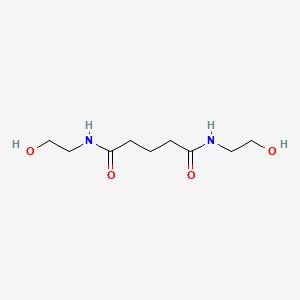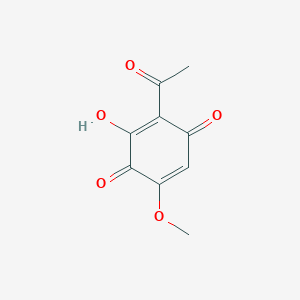
2-Acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 401440: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 401440 has shown promise in preliminary studies, making it a subject of interest for further research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NSC 401440 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production of NSC 401440 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
化学反応の分析
Types of Reactions: NSC 401440 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
NSC 401440 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of NSC 401440 involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that NSC 401440 may affect cell proliferation, apoptosis, and other critical processes.
類似化合物との比較
NSC 401440 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Another compound in the National Cancer Institute’s Developmental Therapeutics Program with similar properties but different molecular targets.
NSC 789012: A compound with comparable chemical structure but distinct biological activity.
The uniqueness of NSC 401440 lies in its specific molecular interactions and potential therapeutic applications, which may differ from those of similar compounds.
特性
CAS番号 |
7507-87-1 |
|---|---|
分子式 |
C9H8O5 |
分子量 |
196.16 g/mol |
IUPAC名 |
2-acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O5/c1-4(10)7-5(11)3-6(14-2)8(12)9(7)13/h3,13H,1-2H3 |
InChIキー |
ODTMCYANAUQYCN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)C(=CC1=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


